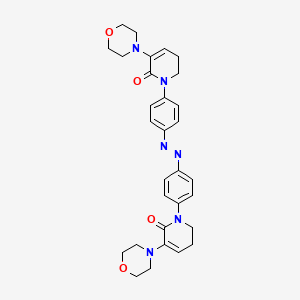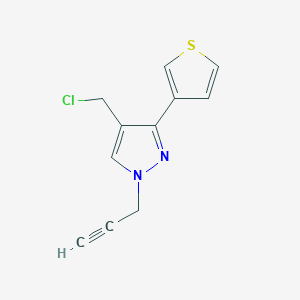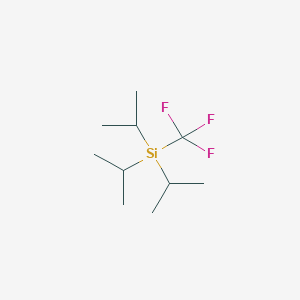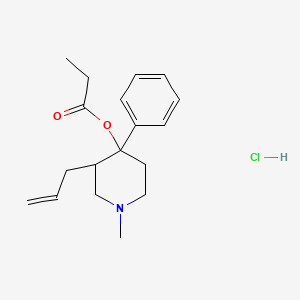
Bis(3-morpholino-5,6-dihydropyridine)diazene Apixaban
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(3-morpholino-5,6-dihydropyridine)diazene Apixaban is a compound with the molecular formula C30H34N6O4 and a molecular weight of 542.629 g/mol . It is a derivative of Apixaban, a well-known anticoagulant used to prevent blood clots. This compound is characterized by the presence of morpholino and dihydropyridine groups, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3-morpholino-5,6-dihydropyridine)diazene Apixaban involves multiple steps, starting with the preparation of the dihydropyridine core. This core is typically synthesized through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under acidic conditions . The morpholino groups are then introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing the formation of impurities. Techniques such as crystallization and chromatography are employed to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
Bis(3-morpholino-5,6-dihydropyridine)diazene Apixaban undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the morpholino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Aplicaciones Científicas De Investigación
Bis(3-morpholino-5,6-dihydropyridine)diazene Apixaban has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Bis(3-morpholino-5,6-dihydropyridine)diazene Apixaban involves its interaction with molecular targets such as coagulation factors. It inhibits the activity of coagulation factor Xa, preventing the conversion of prothrombin to thrombin, thereby reducing blood clot formation . The morpholino and dihydropyridine groups play a crucial role in binding to the active site of the enzyme, enhancing its inhibitory effects .
Comparación Con Compuestos Similares
Similar Compounds
Apixaban: The parent compound, known for its anticoagulant properties.
Rivaroxaban: Another anticoagulant that inhibits factor Xa.
Edoxaban: A similar compound with anticoagulant activity.
Uniqueness
Bis(3-morpholino-5,6-dihydropyridine)diazene Apixaban is unique due to the presence of both morpholino and dihydropyridine groups, which enhance its binding affinity and specificity for coagulation factor Xa. This makes it a valuable compound for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C30H34N6O4 |
|---|---|
Peso molecular |
542.6 g/mol |
Nombre IUPAC |
5-morpholin-4-yl-1-[4-[[4-(5-morpholin-4-yl-6-oxo-2,3-dihydropyridin-1-yl)phenyl]diazenyl]phenyl]-2,3-dihydropyridin-6-one |
InChI |
InChI=1S/C30H34N6O4/c37-29-27(33-15-19-39-20-16-33)3-1-13-35(29)25-9-5-23(6-10-25)31-32-24-7-11-26(12-8-24)36-14-2-4-28(30(36)38)34-17-21-40-22-18-34/h3-12H,1-2,13-22H2 |
Clave InChI |
GBDYLAHFZMVZIY-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C(=O)C(=C1)N2CCOCC2)C3=CC=C(C=C3)N=NC4=CC=C(C=C4)N5CCC=C(C5=O)N6CCOCC6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[(2E,6E)-9-(3,3-Dimethyl-2-oxiranyl)-3,7-dimethyl-2,6-nonadien-1-yl]oxy]tetrahydro-2H-pyran](/img/structure/B13428328.png)


![(R)-1-(1-Benzylpiperidin-3-yl)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13428338.png)



![N-(2-(Phenylthio)phenyl)dibenzo[b,f][1,4]thiazepin-11-amine](/img/structure/B13428370.png)

![3-amino-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B13428377.png)
![manganese(3+);4-[10,15,20-tris(4-sulfophenyl)porphyrin-21,22-diid-5-yl]benzenesulfonate;hydrochloride](/img/structure/B13428387.png)

![(1S,2R,3S)-9-(2-amino-2-oxoethyl)-3-[(1R)-1-hydroxyethyl]-4-oxo-5,9-diazatricyclo[5.4.0.02,5]undec-6-ene-6-carboxylic acid](/img/structure/B13428392.png)

